molecular formula C23H25N3O B1499767 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- CAS No. 478963-46-1

2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-

Cat. No.: B1499767
CAS No.: 478963-46-1
M. Wt: 359.5 g/mol
InChI Key: QWJVHLKUOSQDLL-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- is a useful research compound. Its molecular formula is C23H25N3O and its molecular weight is 359.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Recent advances in the synthesis of quinazolinones demonstrate a variety of methods for constructing these compounds, highlighting their versatility and potential for structural modification. For example, one-pot synthesis methods involving cyclocondensation and oxidative dehydrogenation have been developed to efficiently generate quinazolinones from anthranilamides and aldehydes, showcasing the chemical flexibility and adaptability of these compounds in synthetic chemistry (Cheng et al., 2013).

Biological Activities

Quinazolinone derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Some compounds have shown promising results as antibacterial and antifungal agents, indicating their potential in addressing infectious diseases (Yan et al., 2016). Additionally, certain quinazolinone derivatives have exhibited significant anti-inflammatory and analgesic effects, suggesting their utility in developing new treatments for inflammation and pain management (Yeşilada et al., 2004).

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been a focal point of research, with several studies exploring their efficacy against various cancer cell lines. These compounds have demonstrated potential as antitumor agents, offering a basis for the development of novel cancer therapies. For instance, specific quinazolinone derivatives have been evaluated for their action against cervical cancer cells, indicating their promise in cancer treatment strategies (Joseph et al., 2010).

Material Science Applications

Quinazolinone derivatives have also found applications in material science, such as in the development of corrosion inhibitors for mild steel. This highlights their potential utility beyond biomedical applications, showcasing their versatility and the wide range of properties that can be explored for various industrial applications (Errahmany et al., 2020).

Properties

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)-6-(prop-2-ynylamino)quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-6-13-24-19-11-12-21-20(14-19)22(25-23(27)26(21)16(4)5)18-9-7-17(8-10-18)15(2)3/h1,7-12,14-16,24H,13H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJVHLKUOSQDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)NCC#C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669487
Record name 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)amino]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478963-46-1
Record name 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)amino]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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